Perfluorohexanesulfonamide
Overview
Description
Perfluorohexanesulfonamide is a chemical compound with the formula C6H2F13NO2S . It contains a total of 24 bonds, including 22 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, and 1 sulfonamide .
Synthesis Analysis
Perfluorohexanesulfonamide is a synthetic chemical compound . It is used as a surfactant and protective coating in applications such as aqueous firefighting foams, textile coating, metal plating, and in polishing agents . Its production is slowly being phased out since 3M stopped producing C6 fluorotelomers in 2002, but production by other companies may be ongoing .
Molecular Structure Analysis
The molecular structure of Perfluorohexanesulfonamide includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of Perfluorohexanesulfonamide is also called skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of Perfluorohexanesulfonamide is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .
Physical And Chemical Properties Analysis
Perfluorohexanesulfonamide has a six-carbon fluorocarbon chain that is both hydrophobic and lipophobic . Its sulfonic acid functional group imparts polarity, and allows it to interact with other polar compounds . Due to the strength of its carbon-fluorine bonds, it persists in the environment and in living organisms .
Scientific Research Applications
Fluorescent Probe Design
Biomedical and Environmental Monitoring: The design and synthesis of fluorescent probes are crucial for detecting biomolecules or molecular activities within cells. Perfluorohexanesulfonamide can be used to improve the performance and applicability of fluorescent probes in biomedical research, environmental monitoring, and food safety .
Safety and Hazards
Perfluorohexanesulfonamide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .
Mechanism of Action
Target of Action
Perfluorohexanesulfonamide (PFHxSAm) is a member of the per- and polyfluoroalkyl class of compounds It’s known that pfhxsam can interact with proteins such as blood albumin .
Mode of Action
Its sulfonic acid functional group imparts polarity, allowing it to interact with other polar compounds .
Biochemical Pathways
Pfass are known to persist in the environment and in living organisms due to the strength of their carbon-fluorine bonds
Pharmacokinetics
It’s known that pfhxsam, like other pfass, binds to blood albumin in humans . Relatively little PFHxSAm is found in the liver compared to longer chain PFASs such as PFOS . The half-life of PFASs in human blood generally decreases with decreasing backbone (CF2) length. Pfhxsam is an unusual exception in that its half-life is greater than both longer and shorter chain equivalents such as pfos or pfbs .
Result of Action
Pfass are known to be persistent organic pollutants with bioaccumulative properties . They remain ubiquitous in many environments and within the general population .
Action Environment
PFHxSAm, like other PFASs, is found in various environments due to its resistance to degradation . It has been found in surface freshwater foams and in soil from fire-fighting equipment testing sites . Environmental factors such as the presence of other chemicals, temperature, and pH could potentially influence the action, efficacy, and stability of PFHxSAm.
properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F13NO2S/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22/h(H2,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZLGCSJJWEQJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)S(=O)(=O)N)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13SO2NH2, C6H2F13NO2S | |
Record name | 1-Hexanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469320 | |
Record name | Perfluorohexanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluorohexanesulfonamide | |
CAS RN |
41997-13-1 | |
Record name | Perfluorohexanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluorohexanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential developmental effects of Perfluorohexanesulfonamide (FHxSA) exposure in living organisms?
A1: Research on the developmental toxicity of Perfluorohexanesulfonamide (FHxSA) using Xenopus laevis embryos revealed significant impacts. [] Exposure to FHxSA led to a concentration-dependent increase in mortality and malformations in the developing embryos. [] Specifically, at concentrations of 2.5 mg/L and 5 mg/L, 100% mortality was observed, accompanied by a significant increase in malformations. [] Furthermore, FHxSA exposure significantly affected the developmental stage achieved by the embryos at concentrations as low as 0.625 mg/L. [] These findings highlight the potential developmental toxicity of FHxSA in sensitive organisms.
Q2: Can biosparging influence the release and transformation of Perfluorohexanesulfonamide (FHxSA) in contaminated soils?
A2: Yes, biosparging, a remediation technique, can impact the release and transformation of Perfluorohexanesulfonamide (FHxSA) in contaminated soils. [] Studies utilizing oxygen-sparged columns showed a significantly higher release of FHxSA compared to nitrogen-sparged and non-biostimulated columns. [] Furthermore, evidence suggests that biosparging can facilitate the transformation of sulfonamide-based precursors into Perfluorohexanesulfonamide. [] This transformation was observed in both oxygen- and nitrogen-sparged columns, with recoveries of Perfluorohexanesulfonamide exceeding 100%, while recoveries of several precursor compounds were low. []
Q3: What analytical techniques are effective for detecting and quantifying Perfluorohexanesulfonamide (FHxSA) in environmental samples?
A3: Several analytical techniques are employed for Perfluorohexanesulfonamide (FHxSA) detection and quantification. High-resolution mass spectrometry, coupled with techniques like liquid chromatography, is commonly used to analyze FHxSA in various matrices, including soil and water samples. [, ] Direct Analysis in Real Time Mass Spectrometry (DART-MS), combined with solid-phase microextraction (SPME) using coated glass capillaries, offers a rapid screening method for FHxSA, achieving low part-per-trillion detection limits. [, ] This method bypasses the need for chromatography, making it efficient for rapid screening. [, ] Ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) is another valuable technique for analyzing FHxSA, particularly in low-concentration water samples. []
Q4: How does the presence of Perfluorohexanesulfonamide (FHxSA) in environmental samples compare to other Per- and Polyfluoroalkyl Substances (PFAS)?
A4: Analysis of contaminated groundwater samples from Northern Queensland, Australia, revealed the presence of Perfluorohexanesulfonamide (FHxSA) alongside other PFAS compounds like perfluorooctane sulfonate (PFOS) and perfluoroalkyl carboxylic acids. [] This co-occurrence suggests that FHxSA can be found in environments impacted by PFAS contamination. Interestingly, in a study analyzing tap and bottled water, while FHxSA was not detected, Perfluorohexanesulfonic acid (PFHxS) was found, indicating the potential presence of different PFAS compounds in various water sources. []
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